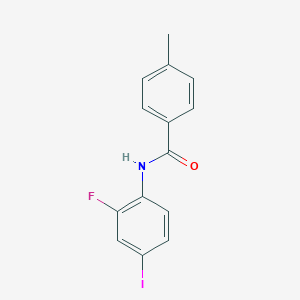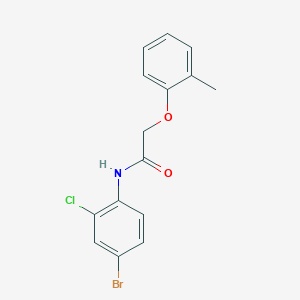![molecular formula C27H25N3O4 B244055 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide](/img/structure/B244055.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide, also known as FN-1, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FN-1 is a small molecule that belongs to the class of compounds known as piperazine derivatives.
Mecanismo De Acción
The mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide is not fully understood. However, it has been suggested that N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide exerts its anti-cancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell proliferation, survival, and growth, and is often dysregulated in cancer cells. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has also been shown to induce apoptosis in cancer cells through the activation of caspases. In addition, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis in cancer cells, and reduce inflammation and fibrosis. In addition, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have high purity and high yield. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has also been extensively studied in vitro and in vivo, which makes it a well-characterized compound. However, there are also limitations to the use of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide in lab experiments. One limitation is that the mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide is not fully understood. In addition, the effects of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide. One direction is to further elucidate the mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide. This may involve the use of proteomics and genomics approaches to identify the targets of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide. Another direction is to investigate the potential of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide as a therapeutic agent for other diseases, such as fibrosis and autoimmune diseases. In addition, the development of analogs of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide may lead to the discovery of more potent and selective compounds. Overall, the study of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has the potential to lead to the development of new therapeutic agents for the treatment of cancer, inflammation, and fibrosis.
Métodos De Síntesis
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide can be synthesized through a multi-step process that involves the reaction of 2-naphthoic acid with thionyl chloride to produce 2-naphthoic acid chloride. This intermediate is then reacted with 3-methoxyaniline and 4-(2-furoyl)piperazine to produce N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide. The synthesis process has been optimized to yield high purity and high yield of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide.
Aplicaciones Científicas De Investigación
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-cancer, anti-inflammatory, and anti-fibrotic properties. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has been tested in various cancer cell lines and has been found to induce cell death in a dose-dependent manner. In addition, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has been shown to inhibit the growth of tumors in animal models. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide has also been tested in animal models of inflammation and fibrosis and has been found to reduce inflammation and fibrosis.
Propiedades
Fórmula molecular |
C27H25N3O4 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25N3O4/c1-33-25-18-20-6-3-2-5-19(20)17-23(25)26(31)28-21-8-10-22(11-9-21)29-12-14-30(15-13-29)27(32)24-7-4-16-34-24/h2-11,16-18H,12-15H2,1H3,(H,28,31) |
Clave InChI |
HWSYDYYLWLVYIW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5 |
SMILES canónico |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B243972.png)


![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243979.png)
![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)

![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)
![2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B243994.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B243996.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)